molecular formula C17H22N4O4S2 B5917537 N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5917537
M. Wt: 410.5 g/mol
InChI Key: QBRLMIALDNEVMY-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzothiazole and piperidine derivatives using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the dicarboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide: Unique due to the presence of both benzothiazole and piperidine rings.

    This compound: Similar compounds may include those with either benzothiazole or piperidine rings but not both.

Uniqueness

The uniqueness of N1,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-1,4-dicarboxamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-20(2)17(23)21-8-6-11(7-9-21)15(22)19-16-18-13-5-4-12(27(3,24)25)10-14(13)26-16/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLMIALDNEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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